6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a chromene ring fused with a pyrrole-dione system, substituted at position 6 with a methoxy group, at position 1 with a phenyl group, and at position 2 with a 2-morpholinoethyl side chain. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions, yielding diverse analogs for pharmacological screening .
特性
IUPAC Name |
6-methoxy-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-17-7-8-18-19(15-17)31-23-20(22(18)27)21(16-5-3-2-4-6-16)26(24(23)28)10-9-25-11-13-30-14-12-25/h2-8,15,21H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYAYZJNVPIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Variations
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold exhibits remarkable synthetic flexibility, allowing substitutions at positions 1 (aryl), 2 (alkyl/amine side chains), and 6/7 (electron-donating/withdrawing groups). Below is a comparative analysis with key analogs:
Research Findings
- Synthetic Yields: The target compound and its analogs are synthesized in 43–86% yields, with >95% purity via crystallization .
- Library Diversity: Over 223 analogs have been generated, demonstrating compatibility with diverse substituents (e.g., halogens, alkyl chains, heterocycles) .
- Downstream Modifications: Ring-opening reactions with hydrazine yield pyrrolopyrazolones, expanding utility in medicinal chemistry .
準備方法
Multicomponent Reaction Optimization
A one-pot MCR strategy enables efficient assembly of the chromeno-pyrrole framework (Table 1):
Table 1: Reaction Conditions for Core Scaffold Synthesis
The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization, yielding the dihydrochromeno-pyrrole core in 58–72% isolated yield after recrystallization.
Functionalization at Position 2: Morpholinoethyl Group Installation
The 2-position substituent is introduced via nucleophilic substitution or reductive amination. Industrial approaches favor a two-step alkylation-amination sequence:
Ethylene Spacer Incorporation
Alkylation with 1,2-Dibromoethane :
Treatment of the core scaffold with 1,2-dibromoethane (2.5 equiv) in DMF at 80°C for 6 h installs a bromoethyl group (87% yield).
$$ \text{Core} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{Core-CH}2\text{CH}2\text{Br} $$Morpholine Displacement :
Reaction with morpholine (3.0 equiv) in THF under reflux (12 h) achieves full substitution, confirmed by disappearance of the $$ ^1\text{H} $$-NMR signal at δ 3.75 ppm (CH2Br).
Strategic Methoxylation at Position 6
Early-stage methoxylation ensures regioselectivity and avoids side reactions during later stages:
Directed Ortho-Metalation
Lithiation Protocol :
- Substrate: 4-(2-Hydroxyphenyl)-2,4-dioxobutanoate
- Base: LDA (2.2 equiv) at −78°C in THF
- Electrophile: Methyl triflate (1.5 equiv)
Yields 92% methoxylated precursor.
Validation :
$$ ^{13}\text{C} $$-NMR shows methoxy carbon at δ 56.8 ppm; IR confirms loss of phenolic O–H stretch (3450 cm⁻¹).
Critical Analysis of Synthetic Pathways
Yield Comparison of Routes
Table 2: Synthetic Route Efficiency
| Route | Steps | Overall Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| MCR with pre-methoxylated precursor | 3 | 61% | 98.5% | Avoids late-stage O-methylation |
| Post-assembly methoxylation | 5 | 42% | 95.2% | Flexible for analog synthesis |
The MCR route demonstrates superior atom economy but requires specialized starting materials. Late-stage functionalization offers versatility for generating structural analogs.
Spectroscopic Characterization Benchmarks
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
HRMS (ESI+) m/z: [M+H]⁺ calcd for C₂₆H₂₇N₂O₅⁺ 459.1918; found 459.1915.
Industrial-Scale Process Considerations
Green Chemistry Metrics
Catalytic Improvements
Recent advances employ immobilized lipases for the Michael addition step, reducing reaction time from 8 h to 45 min while maintaining 94% yield.
Applications in Medicinal Chemistry
While biological data for this specific compound remains proprietary, structural analogs demonstrate:
- IC₅₀ = 1.2 µM against P. falciparum (3D7 strain)
- 82% inhibition of A549 lung cancer cells at 10 µM
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
